molecular formula C16H16F2N3NaO5S B1662483 泮托拉唑钠水合物 CAS No. 164579-32-2

泮托拉唑钠水合物

货号: B1662483
CAS 编号: 164579-32-2
分子量: 423.4 g/mol
InChI 键: CGJRLPRCWSHOFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Mechanism

Pantoprazole sodium hydrate functions by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, effectively reducing gastric acid secretion. The compound exhibits a high selectivity for the proton pump, with an IC50 value of approximately 6.8 µM, making it a potent agent for acid suppression . This mechanism underlies its efficacy in treating acid-related disorders.

Gastroesophageal Reflux Disease (GERD)

  • Description : GERD is characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation.
  • Treatment Protocol : Pantoprazole is administered at a dosage of 40 mg once daily for up to 8 weeks in adults. It is effective in healing erosive esophagitis caused by GERD and alleviating associated symptoms .

Erosive Esophagitis

  • Description : This condition results from inflammation and damage to the esophagus due to stomach acid.
  • Treatment Protocol : Similar to GERD, pantoprazole is prescribed at 40 mg daily for a specified duration based on clinical response .

Zollinger-Ellison Syndrome

  • Description : A rare condition where the stomach secretes excessive acid due to gastrin-secreting tumors.
  • Treatment Protocol : Initial dosing may start at 40 mg twice daily, with adjustments made based on clinical response and acid output monitoring .

Analytical Methods for Quality Assessment

The quality control of pantoprazole sodium hydrate is crucial for ensuring therapeutic efficacy and safety. Several analytical methods have been developed:

  • UV Spectrophotometry : A validated method has been established for quantifying pantoprazole sodium sesquihydrate in pharmaceutical preparations. The method demonstrated linearity within a concentration range of 5-35 µg/mL, with recovery rates between 99.20% and 101.21%, ensuring accuracy and precision .
  • Stability Studies : Research indicates that pantoprazole sodium hydrate maintains satisfactory stability under normal environmental conditions for up to 24 hours .

Research Applications Beyond Gastroenterology

Recent studies have explored additional therapeutic potentials of pantoprazole sodium hydrate:

  • Cancer Research : Emerging evidence suggests that PPIs like pantoprazole may influence cancer treatment outcomes by affecting tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .
  • Immunology and Inflammation : Pantoprazole's role in modulating immune responses is being investigated, particularly concerning its effects on inflammatory pathways .

Case Studies

A review of clinical case studies highlights various outcomes associated with pantoprazole therapy:

  • Case Study 1 : A patient with severe GERD showed complete resolution of symptoms after an 8-week course of pantoprazole, demonstrating its effectiveness in managing chronic acid reflux disorders.
  • Case Study 2 : In patients with Zollinger-Ellison syndrome, long-term pantoprazole therapy resulted in significant reductions in gastric acid output, underscoring its utility in managing hypersecretion disorders.

准备方法

合成路线和反应条件: 泛提拉唑钠可以通过多步过程合成。 一种常见的方法是在碱的存在下,使2-氯甲基-3,4-二甲氧基吡啶盐酸盐与5-二氟甲氧基-2-巯基苯并咪唑反应,然后氧化形成亚砜 . 反应条件通常涉及使用有机溶剂和控制温度,以确保获得所需的产物。

工业生产方法: 泛提拉唑钠的工业生产通常涉及类似的合成路线,但规模更大。 该过程包括溶剂萃取、结晶和纯化等步骤,以实现高纯度和高产率 . 分子筛和相转移催化剂等先进技术可用于提高效率和减少杂质 .

生物活性

Pantoprazole sodium hydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, comparative studies, and potential side effects.

Pantoprazole exerts its effects by irreversibly binding to the H+^+, K+^+-ATPase enzyme located on the parietal cells of the stomach. This enzyme is crucial for the final step in gastric acid production. By forming covalent bonds with cysteine residues on the enzyme, pantoprazole inhibits both basal and stimulated gastric acid secretion, leading to a significant reduction in gastric acidity. The duration of this effect can last more than 24 hours due to the need for new enzyme synthesis to restore acid secretion .

Pharmacokinetics

  • Absorption : Pantoprazole is absorbed effectively after oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .
  • Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily distributed in extracellular fluid, and it has a high protein binding rate of about 98% .
  • Metabolism : It undergoes extensive hepatic metabolism via the cytochrome P450 system, with its metabolic pathways being independent of the administration route .

Comparative Studies

Recent studies have compared the biological activity of different formulations of pantoprazole. One notable study assessed buffered versus plain pantoprazole using an in vivo pyloric ligation model in rats. The results indicated that the buffered formulation significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole:

ParameterBuffered PantoprazolePlain Pantoprazole
Gastric pH after 50 min7.683.12
Ulcer grading after 6 hours0Significant lesions
Total acidity reduction (P<0.001)SignificantSignificant
Concentration in gastric content (μg/ml) at 2h1605.62 ± 27.82678.45 ± 7.31

This study supports that buffered pantoprazole provides better bioavailability and protective effects against gastric ulcers compared to its plain counterpart .

Case Studies

A clinical case study highlighted the effectiveness of pantoprazole in managing severe GERD symptoms in patients who were unresponsive to other treatments. Patients reported significant symptom relief and improved quality of life after initiating therapy with pantoprazole, demonstrating its efficacy compared to H2 receptor antagonists .

Safety Profile and Side Effects

While pantoprazole is generally well-tolerated, long-term use has been associated with several potential adverse effects:

  • Increased risk of gastrointestinal infections such as Clostridium difficile.
  • Malabsorption issues leading to deficiencies in micronutrients like vitamin B12 and magnesium.
  • Potential for hypomagnesemia and hypocalcemia, which may increase osteoporosis risk .

属性

CAS 编号

164579-32-2

分子式

C16H16F2N3NaO5S

分子量

423.4 g/mol

IUPAC 名称

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate

InChI

InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1;

InChI 键

CGJRLPRCWSHOFU-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]

规范 SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+]

沸点

586.9±60.0 °C at 760 mmHg

颜色/形态

Off-white solid

熔点

149-150
139-140 °C, decomposes
Mol wt: 405.36. White to off-white solid;  mp: >130 °C (dec);  UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/

物理描述

Solid

Pictograms

Irritant

溶解度

Freely soluble in water.
In water, 48 mg/L at 25 °C /Estimated/

蒸汽压力

1.25X10-12 mm Hg at 25 °C /Estimated/

产品来源

United States

Synthesis routes and methods I

Procedure details

Pantoprazole freebase (25 grams) was dissolved in a solution of ethyl acetate (50 ml) and aqueous sodium hydroxide solution (2.7 grams in 5 ml of water) and stirred at a temperature of 40-50° C. till the clear solution results. Methyl tertiary butyl ether (250 ml) was added to the reaction mixture and stirred for about 3-4 hours to crystallize the solid mass. The separated solid mass was filtered, washed with methyl tertiary butyl ether (50 ml) and suck dried under vacuum. The wet solid was further dried at a temperature of 40-50° C. to afford crystalline Form-I of Pantoprazole sodium sesquihydrate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Pantoprazole sodium sesquihydrate

Synthesis routes and methods II

Procedure details

Pantoprazole free base (25 grams) was dissolved in a solution of acetonitrile (175 ml) and aqueous sodium hydroxide solution (2.7 grams in 5 ml of water) and stirred at a temperature of 25-35° C. till the clear solution results. The reaction solution was filtered through hyflow and washed the bed with acetonitrile (25 ml). Isopropyl ether (225 ml) was added slowly to the filtrate over a period of about ½ hour and the filtrate was stirred for about 1-2 hours to crystallize the solid mass. The separated solid mass was cooled to a temperature of 5-10° C. and further stirred for 3-4 hours. The solid was filtered, washed with Isopropyl ether (25 ml) and suck dried under vacuum. The wet solid was further dried at a temperature of 40-50° C. to afford crystalline Form-I of Pantoprazole sodium sesquihydrate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Pantoprazole sodium sesquihydrate

Synthesis routes and methods III

Procedure details

Pantoprazole sodium (75 gms) as prepared according to Example-1 or Example-2 was dissolved in 375 ml of acetone at about 50-55° C., charcoal (5 gms) was added and the reaction mass was stirred for 15 minutes and clarified hot. The resulting clear filtrate was concentrated to approx. volume of 150 ml, ethyl acetate (400 ml) was added and distillation was continued until precipitation was observed in the reaction mass. The reaction mass was cooled to room temperature and water (4.2 ml) was added, the suspension was stirred for 1 hr. and later chilled and stirred at 0-5° C. for 1 hr. The product was the isolated by filtration and was dried at 40-45° C. under vacuum to give pantoprazole sodium sesquihydrate (68 gms.) having a moisture content of 6.5%.
Name
Pantoprazole sodium
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three
Name
pantoprazole sodium sesquihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pantoprazole sodium hydrate
Reactant of Route 2
Pantoprazole sodium hydrate
Reactant of Route 3
Reactant of Route 3
Pantoprazole sodium hydrate
Reactant of Route 4
Reactant of Route 4
Pantoprazole sodium hydrate
Reactant of Route 5
Reactant of Route 5
Pantoprazole sodium hydrate
Reactant of Route 6
Pantoprazole sodium hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。